5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Description
This compound is a 1,4-dihydropyridine derivative featuring multiple functional groups:
- Acetyl group at position 3.
- Methyl group at position 4.
- 4-Nitrobenzylsulfanyl substituent at position 2.
- 2-Nitrophenyl group at position 3.
- Carbonitrile at position 3.
The presence of nitro groups enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-20(14(2)27)21(17-5-3-4-6-19(17)26(30)31)18(11-23)22(24-13)32-12-15-7-9-16(10-8-15)25(28)29/h3-10,21,24H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLZFHYVCGULOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a member of the dihydropyridine (DHP) family, known for its diverse biological activities. DHP derivatives are primarily recognized for their cardiovascular effects, but recent studies have expanded their potential applications in various therapeutic areas, including neuroprotection and antioxidant activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18N4O5S
- Molecular Weight : 450.47 g/mol
- CAS Number : [not provided in the search results]
Structure
The structure of the compound features a dihydropyridine ring substituted with various functional groups, which contribute to its biological activity. The presence of nitro and sulfanyl groups is particularly significant for its interaction with biological targets.
Cardiovascular Effects
DHP compounds are well-studied for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. The specific compound has shown promise in enhancing cardiovascular health through:
- Vasodilation : By inhibiting calcium influx in vascular smooth muscle cells.
- Antioxidant Activity : Protecting against oxidative stress by scavenging free radicals.
Research indicates that similar DHP derivatives exhibit protective effects on mitochondrial function, which is crucial for maintaining cellular energy homeostasis .
Neuroprotective Effects
Recent studies have suggested that DHP derivatives may also possess neuroprotective properties. For example:
- Mitochondrial Protection : The compound has been shown to protect mitochondrial integrity against oxidative damage, potentially reducing neurodegenerative processes .
- Cognitive Function : In animal models, certain DHPs have been linked to improvements in cognitive function, possibly through modulation of neurotransmitter systems.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to interact with reactive oxygen species (ROS), thereby mitigating cellular damage. Studies have demonstrated that DHP derivatives can protect against lipid peroxidation and enhance mitochondrial bioenergetics .
The biological activity of this compound may involve several mechanisms:
- Calcium Channel Modulation : Similar to other DHPs, it likely acts as a calcium antagonist, affecting calcium ion flow across cell membranes.
- Mitochondrial Targeting : It may influence mitochondrial respiration and ATP production, enhancing cell survival under stress conditions .
- Free Radical Scavenging : The nitro and sulfanyl groups may play a role in neutralizing free radicals, thus providing protective effects against oxidative stress.
Case Study 1: Cardiovascular Protection
A study investigated the effects of a related DHP derivative on hypertensive rats. Results indicated significant reductions in systolic blood pressure and improvements in heart rate variability, suggesting potential therapeutic benefits for hypertension management .
Case Study 2: Neuroprotection in Models of Ischemia
In a model of cerebral ischemia, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to control groups. This highlights its potential as a neuroprotective agent .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Cardiovascular Effects | Reduced blood pressure; improved heart rate variability |
| Neuroprotective Effects | Decreased neuronal death in ischemic models; enhanced recovery |
| Antioxidant Activity | Scavenging of free radicals; protection against lipid peroxidation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyran and Pyrimidine Carbonitrile Families
Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile)
- Core structure : Pyrimidoquinazoline vs. dihydropyridine.
- Functional groups : Carbonitrile at position 3, 5-methylfuran substituent.
- Synthesis : Derived from thiouracil and anthranilic acid under sodium ethoxide .
- Properties : Melting point (268–269°C), IR peaks at 2220 cm⁻¹ (C≡N), 1719 cm⁻¹ (C=O) .
Key Differences :
- The pyrimidoquinazoline core lacks the acetyl and sulfanyl groups present in the target compound.
- Nitro substituents in the target compound enhance electron deficiency compared to the furan group in Compound 12.
Pyran Derivatives ()
Examples:
- 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile
- Methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate
Comparison :
Sulfanyl-Substituted Analogues
2-[(4-Chloro-benzyl)sulfanyl]-4-(2-methyl-prop-yl)-6-[3-(trifluoro-methyl)anilino]-pyrimidine-5-carbonitrile ()
Key Differences :
- The pyrimidine core lacks the 1,4-dihydro reduction present in the target compound.
- Chloro and trifluoromethyl groups in this analogue differ in steric and electronic effects compared to nitro substituents.
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile ()
- Core structure : Pyridine vs. dihydropyridine.
- Functional groups : Methylsulfanyl, acetyl, carbonitrile.
- Spectroscopy: IR peaks at 2219 cm⁻¹ (C≡N), consistent with cyano functionality .
Comparison :
| Property | Target Compound | 2-(Methylsulfanyl) Analogue |
|---|---|---|
| Oxidation state | 1,4-Dihydropyridine (reduced) | Pyridine (aromatic) |
| Substituent effects | Dual nitro groups enhance polarity | Methylsulfanyl offers moderate polarity |
Nitrophenyl-Containing Analogues
5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile ()
Key Differences :
- The pyran ring lacks the sulfur-containing substituent and secondary nitro group.
- Amino groups in this analogue introduce hydrogen-bonding capabilities absent in the target compound.
Crystallographic and Conformational Insights
- Target Compound: No crystallographic data available in evidence, but analogues like those in show sulfanyl groups influencing molecular packing via weak interactions .
- Pyran Derivatives : Exhibit planar pyran rings stabilized by intramolecular hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
